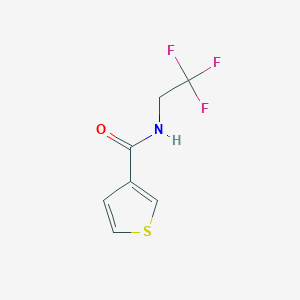

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a fluorinated organic compound that features a thiophene ring substituted with a trifluoroethyl group and a carboxamide group. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Thiophene sulfoxides or thiophene sulfones.

Reduction: N-(2,2,2-trifluoroethyl)thiophene-3-amine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimycobacterial Activity

One of the prominent applications of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is in the development of antimycobacterial agents. Research indicates that thiophene derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance, compounds with a thiophene core have been designed to inhibit the DprE1 enzyme, which is crucial for the survival of the bacterium. A study highlighted the efficacy of a related thiophene compound (297F), which demonstrated potent DprE1 inhibition with an IC50 value of 0.1 μg/mL and good antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.24 μg/mL .

Table 1: Antimycobacterial Activity of Thiophene Derivatives

| Compound | DprE1 IC50 (μg/mL) | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| 297F | 0.1 | 0.24 | 15 |

| 25a | Not specified | <0.1 | Not specified |

Cancer Treatment

This compound has also been investigated for its potential anti-cancer properties. The trifluoroethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics. Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group can confer advantageous properties to biologically relevant molecules. For example, recent studies have employed metallaphotoredox catalysis to create diverse N-trifluoroalkyl anilines from simpler precursors, highlighting the utility of trifluoromethylated compounds in modular synthesis strategies .

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Nitroarenes | Iridium catalysis | 87-95 |

| Formation of Anilines | Multicomponent amination | Variable |

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and membranes where durability is critical.

Case Studies

Case Study 1: Antitubercular Activity Evaluation

A series of thiophene-based compounds were synthesized and evaluated for their antitubercular activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The study utilized a microplate Alamar Blue assay to determine MIC values and assessed cytotoxicity against human cell lines . The results indicated that modifications to the thiophene structure significantly impacted biological activity.

Case Study 2: Synthesis of Trifluoromethylated Anilines

In another study focusing on synthetic applications, researchers successfully synthesized a range of N-trifluoroalkyl anilines via a modular approach using this compound as a key intermediate. The resulting compounds exhibited enhanced physicochemical properties suitable for drug discovery .

Mécanisme D'action

The mechanism of action of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,2,2-trifluoroethyl)isatin ketimine

- 2-bromo-3,3,3-trifluoropropene derivatives

- Trifluoromethyl-substituted thiophenes

Uniqueness

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide stands out due to its unique combination of a trifluoroethyl group and a thiophene ring, which imparts distinct physicochemical properties. The trifluoroethyl group enhances the compound’s metabolic stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity. This combination makes it a versatile and valuable compound in various scientific and industrial applications.

Activité Biologique

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique trifluoroethyl substitution and thiophene ring structure. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N1O2S, with a molecular weight of approximately 225.19 g/mol. The structural components include:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Trifluoroethyl Group : Enhances lipophilicity and biological membrane penetration.

- Amino and Carboxamide Groups : Facilitate binding to proteins and enzymes.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, studies have shown that similar thiophene derivatives can inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

- Protein Binding : The amino and carboxamide groups enhance binding affinity to proteins, which may alter their function or stability.

- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of thiophene derivatives similar to this compound. For example:

- DprE1 Inhibition : Compounds structurally related to this carboxamide have demonstrated potent inhibition of DprE1 with IC50 values as low as 0.1 μg/mL and good antimycobacterial activity (MIC = 0.24 μg/mL) .

Antibacterial and Antifungal Activities

Thiophene derivatives have also been reported to exhibit significant antibacterial and antifungal activities:

- A study indicated that certain thiophene-3-carboxamide derivatives showed promising antibacterial effects against both drug-susceptible and drug-resistant strains of bacteria .

Interaction with Biological Macromolecules

Research indicates that this compound can interact with various biological macromolecules:

- Protein Interactions : It may bind to proteins involved in critical cellular processes, influencing their activity and potentially leading to therapeutic effects.

- Nucleic Acid Interactions : Similar compounds have been shown to interact with nucleic acids, which is crucial for understanding their mechanisms in biological systems.

Study 1: DprE1 Inhibitors

In a study focused on developing new antimycobacterial agents based on thiophene structures, researchers synthesized a series of compounds that included this compound analogs. These compounds were evaluated for their ability to inhibit DprE1 and showed significant bactericidal activity in murine models of tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to optimize the biological activity of thiophene derivatives against M. tuberculosis. Variations in substituents around the thiophene core were explored to enhance potency and selectivity against bacterial targets while minimizing cytotoxicity.

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-1-2-13-3-5/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRPUQOAFMWHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.